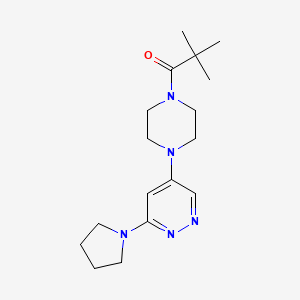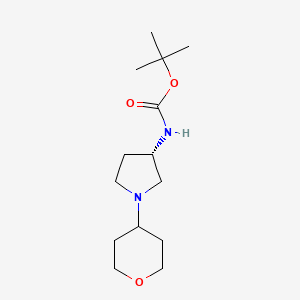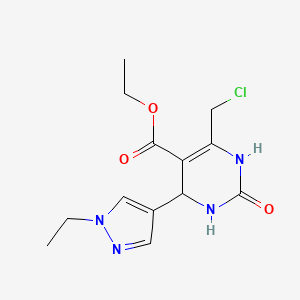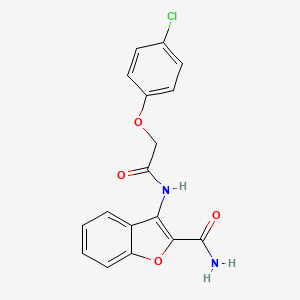
2,2-Dimethyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2-Dimethyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)propan-1-one, also known as DPP6, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DPP6 belongs to the class of piperazine compounds and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Molecular Structures
- The research on related compounds has demonstrated the significance of molecular structures in understanding the properties and potential applications of chemicals. For instance, the study of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives has revealed detailed information on their crystal and molecular structures. These findings provide a foundation for exploring the applications of similar compounds in various scientific domains (Karczmarzyk & Malinka, 2004).
Antimicrobial and Antiparasitic Activities
- Piperazine and pyrrolidine derivatives have been synthesized and evaluated for their inhibitory effects on Plasmodium falciparum, showcasing their potential as antimalarial agents. This research underscores the relevance of such compounds in developing treatments against resistant strains of malaria (Mendoza et al., 2011).
Antioxidant Properties
- The synthesis of ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate has led to the discovery of its derivatives exhibiting remarkable antioxidant activity. These findings highlight the potential of such compounds in oxidative stress-related research and their application in developing antioxidant agents (Zaki et al., 2017).
Antihypertensive Effects
- Research on 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, including pyrrolidino and piperidino derivatives, has demonstrated significant antihypertensive activity. These studies contribute to understanding the potential cardiovascular applications of such compounds (Evans et al., 1983).
Antimycobacterial Activity
- Novel imidazo[1,2-a]pyridine-3-carboxamides, incorporating pyrrolidine and piperazine derivatives, have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This research indicates the therapeutic potential of such compounds in treating tuberculosis (Lv et al., 2017).
Properties
IUPAC Name |
2,2-dimethyl-1-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c1-17(2,3)16(23)22-10-8-20(9-11-22)14-12-15(19-18-13-14)21-6-4-5-7-21/h12-13H,4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWQXGZEJUBZIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC(=NN=C2)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2353916.png)
![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-6-fluorobenzamide](/img/structure/B2353917.png)
![3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2353919.png)
![7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2353921.png)
![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2353923.png)



![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2353932.png)
![1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B2353933.png)

